molecular formula C11H22ClN3O2 B12434861 [Amino({1-[(tert-butoxy)carbonyl]piperidin-2-yl})methylidene]azanium chloride

[Amino({1-[(tert-butoxy)carbonyl]piperidin-2-yl})methylidene]azanium chloride

Cat. No.: B12434861
M. Wt: 263.76 g/mol
InChI Key: SMUSASNRKJUNEN-UHFFFAOYSA-N
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Description

[Amino({1-[(tert-butoxy)carbonyl]piperidin-2-yl})methylidene]azanium chloride is a compound of significant interest in the scientific community due to its unique and diverse properties. It is characterized by its molecular formula C11H22ClN3O2 and a molecular weight of 263.8 g/mol . This compound is often utilized in various fields of research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Amino({1-[(tert-butoxy)carbonyl]piperidin-2-yl})methylidene]azanium chloride typically involves the protection of the amine group using the tert-butyloxycarbonyl (BOC) group. This protection is achieved under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction can also be carried out in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach involves large-scale synthesis using the same principles as laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

[Amino({1-[(tert-butoxy)carbonyl]piperidin-2-yl})methylidene]azanium chloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to remove the BOC protecting group, yielding the free amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction of the BOC group can be achieved using strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

    Substitution: Nucleophiles such as sodium azide or thiolates can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction typically yields the free amine.

Scientific Research Applications

[Amino({1-[(tert-butoxy)carbonyl]piperidin-2-yl})methylidene]azanium chloride has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is utilized in the study of biological pathways and mechanisms.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [Amino({1-[(tert-butoxy)carbonyl]piperidin-2-yl})methylidene]azanium chloride involves its interaction with specific molecular targets and pathways. The BOC group serves as a protecting group for the amine, allowing for selective reactions to occur. Upon deprotection, the free amine can interact with various biological targets, influencing pathways related to its structure and reactivity .

Comparison with Similar Compounds

Similar Compounds

    [Amino({1-[(tert-butoxy)carbonyl]piperidin-2-yl})methylidene]azanium bromide: Similar structure but with a bromide ion instead of chloride.

    [Amino({1-[(tert-butoxy)carbonyl]piperidin-2-yl})methylidene]azanium iodide: Similar structure but with an iodide ion instead of chloride.

Uniqueness

The uniqueness of [Amino({1-[(tert-butoxy)carbonyl]piperidin-2-yl})methylidene]azanium chloride lies in its specific reactivity and the stability provided by the BOC protecting group. This makes it particularly useful in selective synthesis and biological studies.

Properties

Molecular Formula

C11H22ClN3O2

Molecular Weight

263.76 g/mol

IUPAC Name

[amino-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]methylidene]azanium;chloride

InChI

InChI=1S/C11H21N3O2.ClH/c1-11(2,3)16-10(15)14-7-5-4-6-8(14)9(12)13;/h8H,4-7H2,1-3H3,(H3,12,13);1H

InChI Key

SMUSASNRKJUNEN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C(=[NH2+])N.[Cl-]

Origin of Product

United States

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